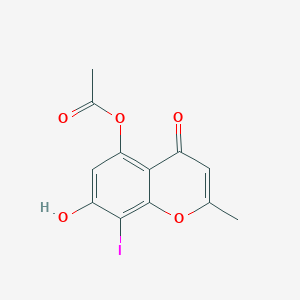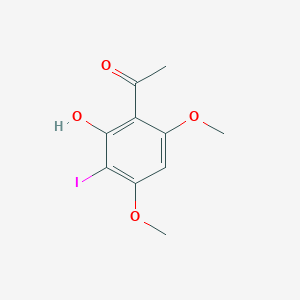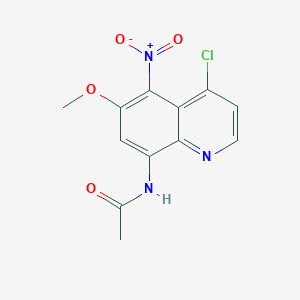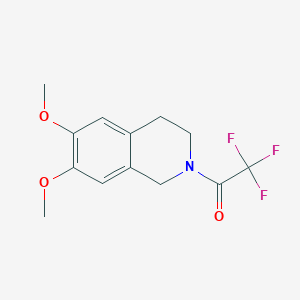![molecular formula C14H16O5 B303363 1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one is a chemical compound that belongs to the class of spiroketals. It has been found to have various potential applications in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth, inflammation, or viral replication.
Biochemical and Physiological Effects:
1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to inhibit the replication of certain viruses such as HIV-1 and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one in lab experiments is its potential as a multi-targeted agent. It has been found to have activity against cancer cells, inflammation, and viruses, making it a versatile compound for various research applications. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method and improve its solubility to enhance its bioavailability. Additionally, it may be worthwhile to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections.
Métodos De Síntesis
The synthesis of 1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one involves the reaction of 2-methyl-1,3-cyclohexanedione with 2,3-epoxy-1,4-benzoquinone in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization mechanism to form the spiroketal product.
Aplicaciones Científicas De Investigación
1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one has been found to have potential applications in various scientific research fields. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential anti-inflammatory agent due to its ability to suppress the production of pro-inflammatory cytokines. Additionally, it has been studied as a potential anti-viral agent due to its ability to inhibit the replication of certain viruses.
Propiedades
Nombre del producto |
1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one |
|---|---|
Fórmula molecular |
C14H16O5 |
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
5//'-hydroxy-4//'-methyl-3//'-propan-2-yloxyspiro[1,3-dioxolane-2,8//'-bicyclo[4.2.0]octa-1,3,5-triene]-7//'-one |
InChI |
InChI=1S/C14H16O5/c1-7(2)19-10-6-9-11(12(15)8(10)3)13(16)14(9)17-4-5-18-14/h6-7,15H,4-5H2,1-3H3 |
Clave InChI |
DZJLTMAVONZSBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1O)C(=O)C23OCCO3)OC(C)C |
SMILES canónico |
CC1=C(C=C2C(=C1O)C(=O)C23OCCO3)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)



![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)
![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)


![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)

![8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid](/img/structure/B303298.png)


